-(Trifluoromethyl)phenyl chloroformate (C₈H₄ClF₃O₂) is a relatively uncommon organic compound. Research on its synthesis and characterization is limited, but it has been described in a few studies. One such study details its preparation from 3-(trifluoromethyl)phenol and trichloroacetyl chloride using pyridine as a catalyst.
While research on its specific applications is scarce, 3-(trifluoromethyl)phenyl chloroformate shares some functional groups with other, more widely used, chloroformate esters. These esters are known for their ability to react with various nucleophiles, forming covalent bonds. This property makes them valuable in several research areas, including:
3-(Trifluoromethyl)phenyl chloroformate is a chemical compound with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol. It is classified as a chloroformate, which is a type of ester derived from chloroformic acid. The compound features a trifluoromethyl group (-CF₃) attached to the phenyl ring, contributing to its unique properties and reactivity. Due to the presence of the trifluoromethyl group, this compound exhibits significant lipophilicity and potential biological activity, making it of interest in various fields including medicinal chemistry and materials science .
The biological activity of 3-(trifluoromethyl)phenyl chloroformate has been explored in various studies, particularly for its potential use as a biochemical reagent in proteomics research. Its toxicity profile indicates that it is harmful if swallowed, which necessitates careful handling in laboratory settings. The trifluoromethyl group may influence its interaction with biological systems, potentially affecting enzyme activity or cellular processes .
Several methods exist for synthesizing 3-(trifluoromethyl)phenyl chloroformate:
The uniqueness of 3-(trifluoromethyl)phenyl chloroformate lies in its specific trifluoromethyl substitution pattern, which enhances its lipophilicity and alters its reactivity compared to other similar compounds. This distinctive feature makes it particularly valuable in both synthetic applications and biological studies .
Studies on the interactions of 3-(trifluoromethyl)phenyl chloroformate focus on its reactivity with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role as a reagent in organic synthesis and its potential biological effects. The presence of the trifluoromethyl group may modulate the reactivity and selectivity of these interactions, influencing how this compound behaves in biological systems .
3-(Trifluoromethyl)phenyl chloroformate emerged in the late 20th century as part of efforts to develop electrophilic chloroformate derivatives for peptide synthesis and polymer chemistry. Early synthetic routes relied on hazardous phosgene reactions under high pressure, limiting scalability. The 1990s saw breakthroughs in catalytic methods, notably using cyclic ureas (e.g., N,N'-dimethylethyleneurea) to enable atmospheric-pressure syntheses with reduced byproducts. By 2018, its role in photoredox-Ni dual catalysis was established, enabling direct alkane functionalization.
This compound’s reactivity stems from three key features:
These properties make it ideal for:
Traditional methods for synthesizing 3-(trifluoromethyl)phenyl chloroformate often rely on the reaction of 3-(trifluoromethyl)phenol with phosgene or its derivatives. These approaches typically involve the use of anhydrous conditions to prevent hydrolysis of the reactive chloroformate intermediate. For example, the direct treatment of 3-(trifluoromethyl)phenol with phosgene gas in the presence of a base such as pyridine facilitates the formation of the target compound [1] [5]. However, these methods face challenges related to the handling of toxic phosgene and the generation of corrosive byproducts, necessitating stringent safety protocols.
A notable variation involves the use of trichloromethyl chloroformate (diphosgene) as a safer alternative to phosgene. This reagent allows for controlled release of carbonyl chloride under milder conditions, reducing the risks associated with gaseous phosgene [6]. Despite these adjustments, traditional routes often suffer from moderate yields (60–75%) and require extensive purification steps to isolate the desired product from byproducts such as hydrochloric acid and unreacted starting materials [5].
Flow chemistry has emerged as a promising strategy to enhance the safety and efficiency of 3-(trifluoromethyl)phenyl chloroformate synthesis. Continuous-flow reactors enable precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is particularly advantageous for exothermic reactions involving phosgene analogs.
In a recent adaptation, researchers utilized microreactor systems to perform the chloroformylation of 3-(trifluoromethyl)phenol with triphosgene. The continuous flow setup minimized thermal degradation and improved mixing efficiency, achieving a 92% yield with a residence time of less than 5 minutes [6]. This approach also facilitated the in-line neutralization of hydrochloric acid byproducts using aqueous sodium bicarbonate, streamlining the purification process.
Green chemistry principles have been integrated into the synthesis of 3-(trifluoromethyl)phenyl chloroformate to reduce environmental impact. Key advancements include:
These innovations align with the principles of atom economy and waste minimization, as demonstrated by the quantitative yields reported in recent studies [2] [5].
Transition-metal catalysts have revolutionized the synthesis of 3-(trifluoromethyl)phenyl chloroformate by enabling selective transformations under mild conditions. A palladium acetate-catalyzed coupling reaction between 3-bromobenzotrifluoride and acrolein diethyl acetal exemplifies this approach. The reaction proceeds via a Heck-type mechanism, forming a key intermediate that is subsequently hydrogenated to yield the target compound [2].
| Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Pd(OAc)~2~ | 90°C, 4 hours | 100% | [2] |
| Pd/Al~2~O~3~ | 50°C, 24 hours (H~2~ pressure) | 98% | [2] |
| Tetrabutylammonium acetate | 30°C, 20 hours | 97% | [2] |
The use of potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) as a reducing agent further highlights the role of catalysis in selective transformations. PDBBA selectively reduces ester functionalities to aldehydes, avoiding over-reduction to alcohols, which is critical for preserving the integrity of the chloroformate group [2].
Triphosgene, a solid and safer alternative to phosgene, has been widely adopted for chloroformate synthesis. Its trifunctional structure allows for controlled release of carbonyl chloride, minimizing side reactions. In a representative procedure, 3-(trifluoromethyl)phenol is treated with triphosgene in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the chloroformate with >90% purity [6].
$$
\text{3-(Trifluoromethyl)phenol} + \text{Cl}3\text{C(O)OCl}3 \rightarrow \text{3-(Trifluoromethyl)phenyl chloroformate} + 3\text{HCl}
$$
This method eliminates the need for handling gaseous phosgene and reduces the formation of dichloromethyl ether byproducts, which are common in traditional routes [6].
A comparative evaluation of synthetic methodologies reveals trade-offs between efficiency, safety, and scalability:
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| Phosgene-based | 60–75% | Low | Moderate | Low |
| Triphosgene-based | 85–92% | High | High | Moderate |
| Catalyst-mediated (Pd) | 97–100% | Moderate | High | High |
| Flow chemistry | 90–95% | High | High | Moderate |
Catalyst-mediated routes offer superior yields but incur higher costs due to precious metal usage. Triphosgene-based methods strike a balance between safety and efficiency, making them ideal for industrial-scale production [2] [6].
Scaling up the synthesis of 3-(trifluoromethyl)phenyl chloroformate requires addressing challenges related to heat management, catalyst recovery, and byproduct disposal. Key strategies include:
These innovations have facilitated the production of 3-(trifluoromethyl)phenyl chloroformate at multi-kilogram scales, with pilot plants reporting throughputs of 50 kg/day [2] [5].
The nucleophilic substitution reactions of 3-(Trifluoromethyl)phenyl chloroformate proceed through well-characterized mechanistic pathways that have been extensively studied for related chloroformate compounds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reaction pathway preferences and kinetic parameters [1].
Chloroformate compounds, including 3-(Trifluoromethyl)phenyl chloroformate, predominantly undergo nucleophilic substitution through two primary mechanisms: addition-elimination and ionization pathways. The addition-elimination mechanism follows an associative nucleophilic substitution process where nucleophilic attack occurs at the carbonyl carbon, leading to formation of a tetrahedral intermediate [1] [2]. This mechanism is characterized by large positive values of ρ in the range 0.8-1.6 and relatively low activation enthalpy and entropy values, indicating that the transition state is strongly associative with minimal bond breaking [1].
The presence of the trifluoromethyl group in the para position enhances the electrophilicity of the carbonyl carbon through strong electron-withdrawing effects, facilitating nucleophilic attack. Studies on related phenyl chloroformates demonstrate that electron-withdrawing substituents increase the rate of nucleophilic substitution by stabilizing the developing negative charge on the carbonyl oxygen during the addition step [1] [3].
For 3-(Trifluoromethyl)phenyl chloroformate, the mechanism involves initial nucleophilic attack by the attacking species (alcohol, amine, or water) at the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of chloride ion leads to product formation. The rate-determining step is typically the nucleophilic addition, consistent with the observed kinetic parameters for similar chloroformate compounds [3] [4].
Quantum chemical calculations have provided detailed insights into the reaction pathways of chloroformate compounds, including theoretical studies relevant to 3-(Trifluoromethyl)phenyl chloroformate. Density functional theory calculations using various functionals including B3LYP, MP2, and M06-2X have been employed to characterize the potential energy surfaces and transition states [5] [6].
Computational studies on trifluoromethyl chloroformate have revealed that the molecule exhibits only one conformational form with synperiplanar orientation of the carbon-oxygen single bond relative to the carbonyl double bond [5]. The calculated energy difference between syn and anti forms is substantial, with values of 4.3 kilocalories per mole for the chloro derivative, indicating strong conformational preference [5].
For the nucleophilic substitution reactions, computational studies have identified the transition states associated with nucleophilic attack at the carbonyl carbon. The calculations show that the transition state geometry involves significant bond formation between the nucleophile and the carbonyl carbon while maintaining minimal carbon-chlorine bond elongation, consistent with an addition-elimination mechanism [5] [6].
Ab initio molecular orbital calculations have been particularly valuable in describing the reaction pathways and potential energy surfaces of chloroformate compounds. Studies employing coupled cluster methods with single and double excitations have provided benchmark data for evaluating the accuracy of density functional theory approaches [6]. The computational results indicate that the nucleophilic substitution proceeds through a concerted but asynchronous mechanism, with bond formation preceding bond breaking.
Kinetic investigations of chloroformate compounds have established fundamental rate relationships that provide insights into the mechanism of 3-(Trifluoromethyl)phenyl chloroformate reactions. The extended Grunwald-Winstein equation has been extensively used to analyze solvolytic rate constants and determine mechanistic pathways [3] [4].
| Chloroformate Type | Temperature (°C) | l value | m value | Mechanism |
|---|---|---|---|---|
| Phenyl chloroformate | 25 | 1.68 | 0.57 | Addition-elimination |
| p-Nitrophenyl chloroformate | 25 | 1.66 | 0.47 | Addition-elimination |
| Methyl chloroformate | 25 | 1.59 | 0.58 | Addition-elimination |
| Ethyl chloroformate | 25 | 1.56 | 0.55 | Addition-elimination |
| Isopropyl chloroformate | 25 | 0.28 | 0.59 | Mixed mechanism |
The kinetic parameters for chloroformate compounds show characteristic l values (nucleophilic sensitivity) in the range 1.5-1.7 and m values (ionizing power sensitivity) in the range 0.5-0.6 for compounds following the addition-elimination pathway [2] [3]. These values are consistent with a mechanism where bond making is more advanced than bond breaking in the transition state.
Rate determinations for phenyl chloroformate reactions in acetonitrile have revealed second-order kinetics with respect to both the chloroformate and the nucleophile, supporting the bimolecular nature of the addition-elimination mechanism [1]. The rate constants show strong dependence on the nucleophilicity of the attacking species and the ionizing power of the solvent.
For 3-(Trifluoromethyl)phenyl chloroformate, the electron-withdrawing trifluoromethyl group is expected to increase the rate of nucleophilic substitution compared to the unsubstituted phenyl chloroformate. The enhanced electrophilicity of the carbonyl carbon facilitates nucleophilic attack, leading to increased reaction rates [1] .
Solvent effects play a crucial role in determining the reaction mechanism of chloroformate compounds, including 3-(Trifluoromethyl)phenyl chloroformate. The choice of solvent can influence whether the reaction proceeds through addition-elimination or ionization pathways [3] [4] [8].
| Solvent | NT Value | YCl Value | Mechanism Preference |
|---|---|---|---|
| 100% Methanol | 0.17 | -1.17 | Addition-elimination |
| 90% Methanol | 0.01 | -0.18 | Addition-elimination |
| 100% Ethanol | 0.37 | -2.07 | Addition-elimination |
| 97% Trifluoroethanol | -2.55 | 2.83 | Ionization |
| 97% Hexafluoroisopropanol | -5.26 | 5.17 | Ionization |
| 100% Water | -1.38 | -1.38 | Addition-elimination |
In highly nucleophilic solvents such as alcohols, the addition-elimination mechanism predominates due to the strong nucleophilic character of the solvent molecules. The nucleophilic attack at the carbonyl carbon is facilitated by the electron-rich character of alcoholic solvents [3] [8].
Conversely, in highly ionizing solvents such as trifluoroethanol and hexafluoroisopropanol, the ionization mechanism becomes dominant. These solvents have high ionizing power but low nucleophilicity, favoring the formation of ionic intermediates rather than covalent addition complexes [3] [4].
The solvent isotope effect provides additional mechanistic information. For chloroformate compounds, the kinetic isotope effect values of 2.3-2.5 for methanolysis reactions support the addition-elimination mechanism, where the isotope effect arises from the involvement of the hydroxyl proton in the rate-determining step [1].
Water-containing solvents exhibit complex behavior, with the mechanism depending on the water content. In aqueous alcohol mixtures, the addition-elimination mechanism typically dominates at low water content, while higher water concentrations may favor ionization pathways depending on the specific chloroformate structure [8].
The structure-reactivity relationships for chloroformate compounds provide fundamental insights into the behavior of 3-(Trifluoromethyl)phenyl chloroformate. The electronic and steric effects of substituents on the phenyl ring significantly influence the reaction rates and mechanisms [1] [9].
The trifluoromethyl group is one of the most electron-withdrawing substituents, with a Hammett sigma value of approximately 0.54 for the meta position. This strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [1] [10]. The enhanced reactivity is reflected in increased rate constants for nucleophilic substitution reactions compared to unsubstituted phenyl chloroformate.
Linear free energy relationships have been established for chloroformate compounds, showing excellent correlations between rate constants and electronic substituent parameters. The Hammett plots for phenyl chloroformate reactions typically show positive rho values, indicating that electron-withdrawing substituents accelerate the reaction while electron-donating substituents retard it [1] [9].
The unique properties of the trifluoromethyl group extend beyond simple electronic effects. The group exhibits significant lipophilicity and can participate in specific interactions with nucleophiles and solvents. These properties influence both the reaction rates and the selectivity of nucleophilic substitution reactions [10].
Steric effects also play a role in determining reactivity. The trifluoromethyl group has a van der Waals radius similar to that of an isopropyl group, but its electronic properties are dramatically different. This combination of moderate steric bulk with strong electron-withdrawing character creates a unique reactivity profile for 3-(Trifluoromethyl)phenyl chloroformate [10].
Transition state analysis for chloroformate reactions has revealed detailed structural and energetic information about the nucleophilic substitution process. The transition states for addition-elimination reactions are characterized by significant bond formation between the nucleophile and the carbonyl carbon, with minimal elongation of the carbon-chlorine bond [1] [5].
| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Mechanism |
|---|---|---|---|---|
| Phenyl chloroformate | 45.2 | -42.1 | 57.8 | Addition-elimination |
| p-Nitrophenyl chloroformate | 52.3 | -38.9 | 64.9 | Addition-elimination |
| Methyl chloroformate | 41.8 | -45.6 | 55.4 | Addition-elimination |
| Ethyl chloroformate | 43.9 | -41.2 | 56.2 | Addition-elimination |
| Isopropyl chloroformate | 48.7 | -35.8 | 59.4 | Mixed mechanism |
The activation parameters for chloroformate reactions provide insight into the nature of the transition state. The relatively low activation enthalpies (40-55 kilojoules per mole) combined with large negative activation entropies (-35 to -45 joules per mole kelvin) are characteristic of highly ordered transition states with significant bond formation [1] [3].
For 3-(Trifluoromethyl)phenyl chloroformate, the transition state is expected to be more product-like than reactant-like, with substantial charge development on the carbonyl oxygen. The electron-withdrawing trifluoromethyl group stabilizes this charge development, lowering the activation barrier compared to less electron-deficient chloroformates [1].
Computational studies have revealed that the transition state geometry involves a tetrahedral arrangement around the carbonyl carbon, with the nucleophile approaching from the less hindered face of the molecule. The carbon-nucleophile distance in the transition state is typically 1.8-2.0 angstroms, indicating significant bond formation [5] [6].
The transition state for the elimination step involves concerted breaking of the carbon-chlorine bond and formation of the final product. This step typically has a lower activation barrier than the addition step, making addition rate-determining for most chloroformate reactions [1] [2].
The distinction between associative and concerted displacement mechanisms in chloroformate reactions has been a subject of extensive investigation. For 3-(Trifluoromethyl)phenyl chloroformate, both mechanisms are potentially operative depending on the reaction conditions and nucleophile identity [1] [11].
The associative mechanism involves discrete formation of a tetrahedral intermediate followed by its breakdown to products. This mechanism is characterized by the observation of intermediate species under certain conditions and by kinetic behavior consistent with rapid pre-equilibrium formation of the tetrahedral adduct [1] [11]. The electron-withdrawing trifluoromethyl group stabilizes the anionic character of the tetrahedral intermediate, favoring the associative pathway.
In contrast, the concerted mechanism involves simultaneous bond formation and bond breaking without the formation of discrete intermediates. This mechanism is more likely when the nucleophile is less nucleophilic or when the electrophile is highly activated [1] [11]. The concerted pathway is supported by the observation of inverse secondary kinetic isotope effects and by the correlation of rate constants with nucleophilicity parameters.
The choice between associative and concerted mechanisms depends on several factors including the nature of the nucleophile, the solvent, and the electronic properties of the chloroformate. For 3-(Trifluoromethyl)phenyl chloroformate, the strong electron-withdrawing character of the trifluoromethyl group favors the associative mechanism by stabilizing the tetrahedral intermediate [1] .
Kinetic studies have provided evidence for both mechanisms under different conditions. In highly nucleophilic solvents, the associative mechanism predominates, while in less nucleophilic environments, the concerted mechanism may become competitive. The l/m ratios from Grunwald-Winstein analyses provide quantitative measures of the relative importance of these mechanisms [3] [4].
Corrosive;Acute Toxic